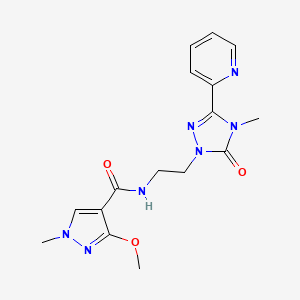

3-methoxy-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Beschreibung

The compound 3-methoxy-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide (hereafter referred to as the Target Compound) is a heterocyclic hybrid molecule featuring:

- A 1H-pyrazole core substituted with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 1.

- A carboxamide linker at position 4, connected to an ethyl chain.

- A 4,5-dihydro-1H-1,2,4-triazol-5-one ring at the terminal end, substituted with a pyridin-2-yl group and a methyl group.

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-21-10-11(15(20-21)26-3)14(24)18-8-9-23-16(25)22(2)13(19-23)12-6-4-5-7-17-12/h4-7,10H,8-9H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBSAGKKECKJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methoxy-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methoxy-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| NCI-H460 | 0.95 | Autophagy induction |

| Hep-2 | 3.25 | Cytotoxic effects via apoptosis |

Data sourced from recent studies on pyrazole derivatives .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action

The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways and the downregulation of cyclooxygenase (COX) enzymes.

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the efficacy of 3-methoxy-1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-y)-4,5-dihydro-1H-1,2,4-triazol-1-y)ethyl)-1H-pyrazole-4-carboxamide against MCF7 and A549 cell lines. The results showed that the compound significantly inhibited cell growth with an IC50 value of 3.79 µM for MCF7 cells and 26 µM for A549 cells. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential .

In Vivo Studies

In vivo studies have further confirmed the anticancer properties of this compound. Animal models treated with 3-methoxy derivatives showed reduced tumor size and enhanced survival rates compared to control groups. Histopathological analyses revealed decreased mitotic figures in treated tumors, indicating effective suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

Compound 3a ():

- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Key Differences: Replaces the triazolone-ethyl chain with a cyano-substituted phenylpyrazole. Contains chloro and phenyl substituents instead of methoxy and pyridinyl groups.

- Properties :

3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide ():

- Structure : Simplified pyrazole-carboxamide with a pyridylmethyl group.

- Key Differences :

- Lacks the triazolone ring; terminal group is a pyridylmethyl moiety.

- Methoxyphenyl substitution at pyrazole position 3.

- Properties :

Triazolone-Containing Analogues

N-(2-(4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-3-(4-Oxoquinazolin-3(4H)-yl)Propanamide ():

- Structure: Shares the triazolone-ethyl chain but replaces the pyrazole-carboxamide with a quinazolinone-propanamide moiety.

- Key Differences: Quinazolinone ring introduces additional hydrogen-bonding sites.

- Properties: Molecular weight: 405.41 g/mol, comparable to the Target Compound. Potential activity: Kinase inhibition (common in quinazolinones) .

Hybrid Pyrazole-Triazolone Derivatives

3-Methoxy-1-Methyl-N-(2-(5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Ethyl)-1H-Pyrazole-4-Carboxamide ():

- Structure : Replaces the triazolone ring with a second pyrazole ring substituted with pyridin-3-yl.

- Key Differences :

- Dual pyrazole system vs. pyrazole-triazolone hybrid.

- Pyridin-3-yl vs. pyridin-2-yl substitution alters electronic properties.

- Properties :

Structural and Functional Analysis

Electronic and Solubility Profiles

The Target Compound’s triazolone ring enhances hydrogen-bonding interactions (critical for target binding), while the methoxy group improves solubility compared to chloro-phenyl analogs .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how are yields optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. For example, copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours yield ~61% for analogous triazole-pyrazole hybrids . Solvent choice (e.g., THF vs. DMF) and catalyst loading significantly impact reaction efficiency. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. Q2. Which analytical techniques are essential for confirming its structure and purity?

1H/13C NMR spectroscopy in deuterated DMSO or CDCl3 (with TMS as an internal standard) resolves substituent positions on the pyrazole and triazole rings. HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), while high-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy can validate functional groups like amides (C=O stretch ~1650 cm⁻¹) .

Advanced Synthesis and Optimization

Q. Q3. How do reaction conditions (temperature, solvent, catalyst) influence yield and byproduct formation?

Elevated temperatures (50–80°C) accelerate triazole formation but may degrade heat-sensitive groups like the methoxy substituent. Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while protic solvents (ethanol) favor crystallization. Catalytic systems (e.g., CuI vs. Ru complexes) affect regioselectivity; CuI is preferred for 1,4-disubstituted triazoles . Kinetic studies via in-situ IR can optimize reaction timelines .

Q. Q4. What strategies mitigate competing side reactions during synthesis?

Protecting groups (e.g., tert-butyl for amines) prevent unwanted nucleophilic attacks. Slow addition of azide precursors minimizes exothermic side reactions. For amide bond formation, coupling agents like HATU or EDCI reduce racemization risks. Post-reaction quenching with ice water stabilizes intermediates prone to oxidation .

Reactivity and Derivative Synthesis

Q. Q5. How can the compound be functionalized to explore structure-activity relationships (SAR)?

The pyridine and triazole moieties are reactive sites. Electrophilic aromatic substitution (e.g., nitration at pyridine C-4) or palladium-catalyzed cross-coupling (Suzuki for aryl groups) introduces diversity. Reduction of the triazole’s N–N bond with NaBH4/NiCl2 yields dihydrotriazoles for stability studies .

Q. Q6. What are the stability challenges under acidic/basic conditions?

The triazole ring is stable in mild acids (pH 3–5) but hydrolyzes in strong HCl (>6M). The methoxy group demethylates under harsh basic conditions (NaOH/EtOH, reflux), forming hydroxyl derivatives. Storage at –20°C in inert atmospheres (argon) prevents photodegradation .

Biological Evaluation and Mechanisms

Q. Q7. What in vitro assays are suitable for preliminary biological screening?

Use enzyme-linked assays (e.g., kinase inhibition) with ATP-competitive binding protocols. Cell viability assays (MTT or resazurin) in cancer lines (HeLa, MCF-7) identify antiproliferative effects. Dose-response curves (0.1–100 µM) and IC50 calculations validate potency .

Q. Q8. How can molecular docking clarify its putative targets?

Docking simulations (AutoDock Vina, PDB: 1XKK for kinase targets) model interactions between the pyrazole-triazole core and ATP-binding pockets. Free energy calculations (MM-GBSA) prioritize residues (e.g., Lys68, Glu81) for mutagenesis validation .

Data Interpretation and Contradictions

Q. Q9. How to resolve discrepancies in biological activity across studies?

Variations in cell lines (e.g., CYP450 expression differences) or assay conditions (serum concentration, incubation time) may explain contradictions. Meta-analysis of logP (2.5–3.5) and membrane permeability (PAMPA assay) can correlate bioavailability with activity .

Q. Q10. What computational tools predict metabolic pathways and toxicity?

Software like Schrödinger’s ADMET Predictor or SwissADME models Phase I/II metabolism (e.g., CYP3A4-mediated oxidation). Toxicity risks (hERG inhibition, Ames test) are assessed via QSAR models, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.